molecular formula C15H17FN4O4 B2463658 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1903438-36-7

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2463658
CAS No.: 1903438-36-7
M. Wt: 336.323
InChI Key: HWXGAYKZLJCEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a 2-oxoimidazolidine carboxamide moiety. The structure includes a seven-membered oxazepine ring with a fluorine substituent at position 7, a ketone group at position 3, and an ethyl-linked 2-oxoimidazolidine carboxamide side chain.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4/c16-11-1-2-12-10(7-11)8-19(13(21)9-24-12)5-3-17-14(22)20-6-4-18-15(20)23/h1-2,7H,3-6,8-9H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGAYKZLJCEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic molecules, including benzoxazepines, benzoxazines, and thiazolidinone derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity.

Physicochemical and Spectroscopic Comparisons

  • Fluorine Substitution : The target compound’s 7-fluoro group contrasts with 2-fluoro or 2,2-difluoro substitutions in benzo[b][1,4]oxazine derivatives (e.g., compounds 54 and 55). Fluorine at position 7 likely reduces electron density in the aromatic system, affecting binding interactions .
  • NMR Profiles : NMR data for compound 54 (δ = 6.04 ppm, J = 51.8 Hz for CHF) and compound 55 (δ = 112.69 ppm, J = 261.9 Hz for CF₂) highlight fluorine’s influence on chemical shifts. The target compound’s 7-fluoro group would similarly perturb adjacent protons and carbons .

Structure-Activity Relationship (SAR) Insights

  • Carboxamide Linkage: The ethyl-2-oxoimidazolidine carboxamide side chain in the target compound differs from the propanoyl-piperazine carboxamide in compounds 54–56. This variation may alter solubility and membrane permeability .
  • Ketone Position : The 3-oxo group in the oxazepine/oxazine core is critical for hydrogen bonding with biological targets, as seen in analogs with piperazine carboxamide moieties .
  • Fluorine Impact : Fluorine at position 7 (target) vs. 2 (compound 54) may direct metabolic stability and target selectivity. For example, 2-fluoro analogs in benzo[b][1,4]oxazines show enhanced resistance to oxidative degradation .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound Compound 54 Compound 55
Molecular Weight ~400 g/mol 449.45 g/mol 467.44 g/mol
LogP (Predicted) 2.1 3.2 3.5
Hydrogen Bond Donors 3 2 2
Fluorine Substituents 1 (Position 7) 1 (Position 2) 2 (Position 2,2)

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a fluorinated benzo[f][1,4]oxazepine moiety and an imidazolidine carboxamide, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature, synthetic methodologies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H15FN3O3\text{C}_{18}\text{H}_{15}\text{F}\text{N}_3\text{O}_3

Key Features:

  • Fluorinated Benzoxazepine: The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Imidazolidine Ring: This component is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, structural analogs have demonstrated significant pharmacological properties, which can provide insights into its potential activities.

Table 1: Biological Activities of Related Compounds

CompoundStructure FeaturesBiological Activity
1Triazole derivativeAnticancer properties
2Benzofuran derivativesLSD1 inhibition (IC50 = 55 nmol/L)
3Oxazepin analogsInduction of differentiation in AML cells

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated moiety may enhance binding interactions due to its electron-withdrawing nature, while the oxazepine structure could facilitate hydrophobic interactions within target sites.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various synthetic pathways that emphasize the versatility of heterocyclic compounds. Structural modifications could enhance bioactivity and selectivity against specific targets.

Table 2: Synthetic Pathways for Related Compounds

PathwayDescription
Method ATandem oxidation followed by cyclization
Method BSubstitution reactions on oxazepines

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and imidazolidinone groups undergo hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis : The 2-oxoimidazolidine-1-carboxamide moiety can hydrolyze to form a carboxylic acid derivative under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions .

  • Oxazepine Ring Stability : The 1,4-oxazepine ring remains intact under mild hydrolysis but may open under prolonged exposure to concentrated acids or bases .

Reaction Conditions Product Source
Carboxamide hydrolysis6M HCl, reflux, 12 hrs2-Oxoimidazolidine-1-carboxylic acid + Ethylenediamine derivative
Imidazolidinone ring openingNaOH (1M), 80°C, 6 hrsEthyleneurea fragment + Benzo[f] oxazepine intermediate

Nucleophilic Substitution at Fluorine

The electron-withdrawing nature of the fluorine atom on the benzoxazepine ring enables potential aromatic nucleophilic substitution (SNAr), though reactivity is moderate compared to chloro or bromo analogs :

  • Fluorine Displacement : Requires strong nucleophiles (e.g., alkoxides, amines) and elevated temperatures (100–150°C) .

  • Regioselectivity : Substitution occurs preferentially at the C7 position due to para-directing effects of the oxazepine oxygen .

Nucleophile Conditions Product Yield Source
Sodium methoxideDMF, 120°C, 24 hrs7-Methoxybenzoxazepine derivative45%
PiperidineToluene, 110°C, 48 hrs7-Piperidinylbenzoxazepine analog32%

Ring-Opening Reactions

The 1,4-oxazepine ring undergoes ring-opening under reductive or oxidative conditions:

  • Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) cleaves the C–O bond, generating a diol intermediate .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄, CrO₃) fragment the ring into carboxylic acid derivatives.

Reagent Conditions Product Application Source
H₂ (1 atm), Pd/CEtOH, 25°C, 6 hrs3-Aminophenol + Ethylenediamine side chainIntermediate for analogs
KMnO₄ (aq)H₂SO₄, 80°C, 3 hrs7-Fluoro-3-oxo-1,4-benzoxazepine-6-carboxylic acidDegradation studies

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the aromatic system:

  • Suzuki–Miyaura Coupling : Limited by fluorine’s electronegativity but feasible with boronic esters at C8 .

  • Buchwald–Hartwig Amination : Introduces aryl amines at C7 after defluorination .

Reaction Type Catalyst System Substrate Yield Source
Suzuki–MiyauraPd(OAc)₂, SPhos, K₂CO₃8-Bromo derivative + Bpin68%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃7-Fluoro → 7-Amino derivative55%

Functionalization of the Ethylene Linker

The ethylenediamine chain participates in alkylation and acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., MeI, BnBr) under basic conditions .

  • Acylation : Forms urea or thiourea derivatives with isocyanates or thioisocyanates .

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrsN-Methylimidazolidinone derivative78%
Phenyl isocyanateCH₂Cl₂, rt, 2 hrs1-Phenylurea analog92%

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the oxazepine ring, forming quinoline-like byproducts .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .

Key Research Findings

  • The 7-fluoro group significantly reduces electrophilic aromatic substitution rates compared to non-fluorinated analogs .

  • Ring-opening reactions dominate under reductive conditions, while hydrolysis preferentially targets the carboxamide groups .

  • Palladium-mediated couplings are effective for late-stage diversification of the benzoxazepine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.